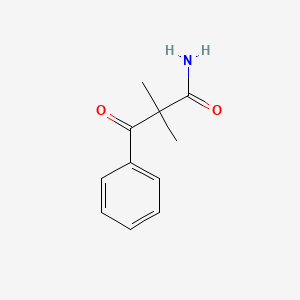

2-Carbamoyl-2-methyl propiophenone

Descripción

2-Carbamoyl-2-methyl propiophenone is a substituted propiophenone derivative featuring a carbamoyl (-CONH₂) group and a methyl (-CH₃) group at the α-position relative to the ketone. This structural modification distinguishes it from simpler aromatic ketones like propiophenone (C₆H₅COCH₂CH₃) and acetophenone (C₆H₅COCH₃).

Propiedades

Fórmula molecular |

C11H13NO2 |

|---|---|

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-oxo-3-phenylpropanamide |

InChI |

InChI=1S/C11H13NO2/c1-11(2,10(12)14)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,14) |

Clave InChI |

DEGIWFBDCYNTKK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C(=O)C1=CC=CC=C1)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Reactivity in α-Functionalization Reactions

Propiophenone and its derivatives undergo α-functionalization reactions, such as α-phenylselenation, due to the enolizable α-hydrogen. Evidence from cesium carbonate-catalyzed reactions shows that propiophenone (0.59 mmol yield) outperforms acetophenone (0.51 mmol) in α-phenylselenation with diphenyl diselenide, likely due to its longer alkyl chain stabilizing transition states . Cyclohexanone, a cyclic ketone, yields 0.43 mmol under identical conditions, highlighting the influence of ring strain versus linear structures.

For 2-carbamoyl-2-methyl propiophenone, the bulky methyl and carbamoyl groups would likely reduce enolization efficiency, lowering yields in similar reactions. The carbamoyl group’s electron-withdrawing nature may also deactivate the α-carbon, further diminishing reactivity compared to propiophenone.

Table 1: α-Phenylselenation Yields of Selected Carbonyl Compounds

| Compound | Yield (mmol) | Reference |

|---|---|---|

| Propiophenone | 0.59 | |

| Acetophenone | 0.51 | |

| Cyclohexanone | 0.43 | |

| 2-Carbamoyl-2-methyl propiophenone* | <0.40 (est.) | — |

*Estimated based on steric and electronic effects.

Amination Catalysis and Steric Effects

Propiophenone’s steric profile significantly impacts its amination efficiency. Over Au/TiO₂ catalysts with 2.9 nm Au particles, propiophenone achieves only 11% amine yield at 20% conversion due to steric hindrance near the carbonyl group . In contrast, less hindered ketones (e.g., acetophenone) show higher yields under similar conditions. Pd catalysts supported on polyethyleneimine also exhibit low yields (12%) for propiophenone amination, underscoring catalyst sensitivity .

The 2-carbamoyl-2-methyl propiophenone derivative, with additional substituents, would face even greater steric challenges, likely resulting in sub-10% yields in amination reactions. The carbamoyl group might also interact with catalyst surfaces, altering selectivity or poisoning active sites.

Table 2: Amination Performance of Propiophenone vs. Catalysts

| Catalyst System | Amine Yield (%) | Conversion (%) | Reference |

|---|---|---|---|

| Au/TiO₂ (2.9 nm Au) | 11 | 20 | |

| Pd/polyethyleneimine (2 nm Pd) | 12 | — |

Heterocyclic Derivative Formation

Propiophenone reacts with sulfur and morpholine to form diverse heterocycles, such as β-morpholinopropiophenone and benzoylthioacetomorpholide, under mild conditions . This versatility stems from its ability to undergo tandem nucleophilic attacks and cyclization.

The 2-carbamoyl-2-methyl propiophenone derivative could exhibit altered reactivity due to steric and electronic effects. The carbamoyl group may direct reactions toward amide-containing heterocycles (e.g., thiazolidinones), while the methyl group could limit ring size or regioselectivity. For example, morpholine adducts might form at lower yields compared to propiophenone, but with unique product distributions.

Table 3: Propiophenone-Derived Heterocycles

| Reactants | Products Formed | Reference |

|---|---|---|

| Propiophenone + S + morpholine | β-Morpholinopropiophenone, Benzoylthioacetomorpholide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.